(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone
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Overview
Description
(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with hydroxy and phenyl groups, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone typically involves the condensation of appropriately substituted chalcones with hydrazine derivatives. One common method includes the reaction of 1-phenyl-3-(phenylhydrazono)propan-1-one with hydrazine hydrate under acidic conditions to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (4-oxo-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone.
Reduction: Formation of (4-hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone involves its interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(pyridin-4-yl)methanone
- (4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(pyrimidin-2-yl)methanone
- (4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(thiazol-2-yl)methanone
Uniqueness
(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and phenyl groups on the pyrazole ring allows for diverse functionalization and enhances its potential as a pharmacophore .
Properties
CAS No. |
26502-72-7 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(4-hydroxy-1-phenylpyrazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12N2O2/c19-14-11-18(13-9-5-2-6-10-13)17-15(14)16(20)12-7-3-1-4-8-12/h1-11,19H |
InChI Key |
WMAUQCMRWONFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
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